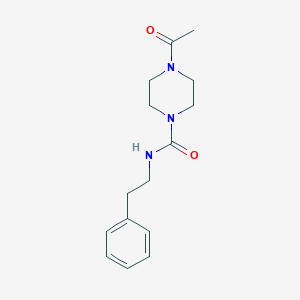![molecular formula C9H13N5O B7467012 2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)
2-[6-(Dimethylamino)purin-9-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(Dimethylamino)purin-9-yl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a purine derivative that contains a dimethylamino group and an ethanol moiety.
科学的研究の応用
2-[6-(Dimethylamino)purin-9-yl]ethanol has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for studying the structure and function of biological membranes.
作用機序
2-[6-(Dimethylamino)purin-9-yl]ethanol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound also inhibits the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation. This compound also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to increase the fluidity of biological membranes, which can affect the function of membrane-bound proteins.
実験室実験の利点と制限
2-[6-(Dimethylamino)purin-9-yl]ethanol has several advantages for use in lab experiments. It is stable and easy to handle, and it can be easily synthesized in large quantities. This compound is also a fluorescent probe, which allows for easy detection and visualization in biological systems. However, this compound has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and use. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-[6-(Dimethylamino)purin-9-yl]ethanol. One area of interest is the development of this compound-based fluorescent probes for studying the structure and function of biological membranes. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized through a multi-step process and has been extensively studied for its potential applications in biochemistry, pharmacology, and biotechnology. This compound exerts its biological effects through various mechanisms and has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including the development of this compound-based fluorescent probes and drugs.
合成法
2-[6-(Dimethylamino)purin-9-yl]ethanol can be synthesized through a multi-step process, starting with the reaction of 6-bromo-9H-purine with dimethylamine to form 6-(dimethylamino)-9H-purine. This intermediate is then reacted with ethylene oxide to yield this compound. The purity of this compound can be increased through recrystallization and column chromatography.
特性
IUPAC Name |
2-[6-(dimethylamino)purin-9-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-13(2)8-7-9(11-5-10-8)14(3-4-15)6-12-7/h5-6,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSGYNLJHBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466934.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)
![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466999.png)
